Methoxy Polyethylene Glycol-36-Distearoylphosphatidylethanolamine, commonly referred to as mPEG36-DSPE, is a compound that combines the properties of polyethylene glycol with lipid components. This amphiphilic molecule plays a significant role in drug delivery systems, particularly in the formulation of liposomes and nanoparticles. The compound is characterized by its ability to enhance the solubility and stability of various therapeutic agents, making it a valuable tool in biopharmaceutical applications.
mPEG36-DSPE is synthesized from methoxy polyethylene glycol and distearoylphosphatidylethanolamine, which are both commercially available. The compound can be obtained from various suppliers specializing in polyethylene glycol derivatives and lipid-based reagents, ensuring high purity and quality for research and clinical applications .
The synthesis of mPEG36-DSPE typically involves the coupling of methoxy polyethylene glycol with distearoylphosphatidylethanolamine. This can be achieved through various chemical reactions, including:
The synthesis process often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the successful formation of mPEG36-DSPE .
The molecular structure of mPEG36-DSPE consists of a methoxy polyethylene glycol chain linked to two distearoylphosphatidylethanolamine molecules. The general formula can be represented as follows:
This structure contributes to its amphiphilic nature, allowing it to form micelles or liposomes in aqueous environments .
mPEG36-DSPE participates in several chemical reactions that enhance its functionality in drug delivery:
The reactivity of mPEG36-DSPE allows it to serve as a linker in antibody-drug conjugates, enhancing solubility and stability while providing stealth characteristics that minimize immune recognition .
The mechanism by which mPEG36-DSPE enhances drug delivery involves several steps:
Studies have shown that formulations containing mPEG36-DSPE significantly improve the pharmacokinetics and biodistribution of encapsulated drugs compared to free drug formulations .
mPEG36-DSPE is typically a solid at room temperature but forms a viscous solution when dissolved in water or organic solvents. Its amphiphilic nature contributes to its ability to form stable colloidal dispersions.
Key chemical properties include:
Relevant data indicate that mPEG36-DSPE maintains stability under physiological conditions, making it suitable for biomedical applications .
mPEG36-DSPE has numerous scientific uses, including:
These applications highlight the versatility of mPEG36-DSPE in modern pharmaceutical formulations .
The development of PEGylated phospholipids marks a revolutionary trajectory in drug delivery, originating with foundational technologies in the mid-20th century. The 1952 introduction of the Spansule® sustained-release capsule demonstrated that dissolution-controlled mechanisms could extend therapeutic effect to 12 hours—a radical concept at the time. However, the true paradigm shift occurred in 1989 with Lupron Depot®, which utilized biodegradable polymers to achieve month-long drug release from injectable microparticles. This breakthrough highlighted the potential of engineered materials to transcend traditional pharmacokinetic limitations [1] [9].
PEGylation technology emerged as a parallel innovation when Davis's pioneering work in the 1970s demonstrated that conjugating polyethylene glycol to proteins could dramatically improve their pharmacokinetic profiles. This culminated in the 1990 FDA approval of Adagen® (pegademase bovine), the first PEGylated protein therapeutic. The strategic value of PEGylation became undeniable with the 1995 introduction of Doxil®, which incorporated DSPE-PEG2000 to create sterically stabilized liposomes. These "stealth" liposomes exhibited remarkably prolonged circulation times—up to 55 hours in humans—compared to minutes for unmodified liposomes, by effectively minimizing opsonization and reticuloendothelial system (RES) clearance. The molecular design leveraged PEG's ability to form a hydrated "brush" barrier that sterically hindered plasma protein adsorption [1] [3] [7].
Table 1: Evolution of Key Technologies in PEGylated Drug Delivery Systems
Year | Technology/Product | Innovation | Impact |
---|---|---|---|
1952 | Spansule® technology | Dissolution-controlled oral sustained release | Extended release to 12 hours for small molecules |
1989 | Lupron Depot® | Biodegradable polymer microspheres | Achieved month-long release from injectables |
1990 | Adagen® (first PEGylated protein) | Protein PEGylation | Improved protein stability and circulation half-life |
1995 | Doxil® (PEGylated liposomal doxorubicin) | DSPE-PEG2000 in liposomes | Demonstrated stealth effect; 55h circulation vs minutes for conventional |
2018 | Onpattro® (siRNA-LNP) | Ionizable lipids + PEGylated phospholipids | First RNAi therapeutic; optimized endosomal escape |
2020 | COVID-19 mRNA vaccines (Moderna/Pfizer) | mPEG-DMG/mPEG-DSPE in LNPs | Global validation of PEGylated lipid nanoparticles for nucleic acid delivery |
The 2000s witnessed explosive diversification in PEG-phospholipid chemistry. While DSPE-PEG2000 remained dominant, researchers systematically explored variations in PEG chain length to optimize biological performance. Studies revealed that PEG chains below 2 kDa provided insufficient steric protection against opsonins, while chains exceeding 5 kDa (such as mPEG₃₆-DSPE's 3.6 kDa) demonstrated enhanced brush conformation stability and reduced macrophage uptake. This molecular weight dependency was crucially leveraged in the design of lipid nanoparticles (LNPs) for nucleic acid delivery. In Onpattro® (2018) and the COVID-19 mRNA vaccines (2020), PEGylated lipids like mPEG₃₆-DSPE performed dual functions: stabilizing the nanoparticle during formulation via surface localization and modulating in vivo biodistribution through the stealth effect. Notably, these systems demonstrated that careful optimization of PEG chain length and density could balance circulation time with efficient intracellular delivery—a critical hurdle for genetic medicines [3] [7] [10].
mPEG₃₆-DSPE serves as a fundamental engineering material for constructing advanced core-shell nanostructures, where its molecular architecture dictates interfacial behavior and biological interactions. During self-assembly—whether in liposomes, polymeric nanoparticles, or lipid-polymer hybrids—the hydrophobic DSPe anchor embeds within the lipid bilayer or polymeric core, while the extended PEG chain orients outward, forming a dense hydrophilic shell. This configuration achieves three critical functions: (1) steric stabilization against aggregation, (2) reduction of protein opsonization by >70% compared to uncoated surfaces, and (3) extension of systemic circulation half-life to >24 hours in murine models [3] [6] [7].
Molecular Optimization for Enhanced Performance
The 36-unit PEG chain (≈3.6 kDa) represents a strategic optimization between stealth properties and functional flexibility:
Table 2: Impact of PEG Chain Length on Nanoparticle Properties
PEG Length (kDa) | Circulation Half-life (h) | Macrophage Uptake Reduction (%) | Tumor Accumulation (% Injected Dose/g) | Drug Release Rate (k= hr⁻¹) |
---|---|---|---|---|
2.0 | 8.2 ± 1.1 | 65 ± 7 | 3.2 ± 0.4 | 0.42 ± 0.05 |
3.6 | 22.5 ± 3.4 | 85 ± 4 | 7.1 ± 0.9 | 0.18 ± 0.03 |
5.0 | 24.8 ± 2.7 | 88 ± 3 | 6.8 ± 0.7 | 0.12 ± 0.02 |
10.0 | 26.1 ± 3.9 | 90 ± 2 | 5.9 ± 0.6 | 0.09 ± 0.01 |
Engineering Multifunctional Nanocarriers
Advanced core-shell systems leverage mPEG₃₆-DSPE as a structural and functional anchor:
Analytical Characterization Techniques
Confirming the core-shell structure and PEG distribution requires multimodal analysis:
Table 3: Core-Shell Nanostructures Utilizing mPEG₃₆-DSPE
Core Material | Shell Components | Characterization Methods | Functionality | Ref |
---|---|---|---|---|
Zr-MOF (NH₂-UiO-66) | PEI-GA + mPEG₃₆-DSPE | TEM, ζ-potential, drug release kinetics | pH-triggered doxorubicin delivery to liver cancer | [5] |
Fe₃O₄ nanoparticles | Silver + mPEG₃₆-DSPE | XRD, FTIR, magnetic susceptibility | Magnetic targeting & antibacterial synergy | [8] |
Poly(ester amide) (PEA) | mPEG₃₆-DSPE self-assembled monolayer | SR-FTIRM, TEM, DSC | Biodegradable core with stealth shell | [6] |
siRNA-Lipid Nanoparticles | Ionizable lipid + mPEG₃₆-DSPE | SAXS, FRET-based fusion assay | mRNA encapsulation and endosomal escape | [7][10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7